6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Suzuki-Miyaura Coupling Regioselective Synthesis Heteroaryl Boronates

Researchers relying on generic picolinonitrile boronic esters risk altered regioselectivity and transmetallation rates in cross-coupling. This 6-methoxy-3-boronate-2-nitrile isomer solves that by providing a defined electronic landscape where the ortho-nitrile directs palladium, the methoxy modulates electron density, and the pinacol ester ensures shelf-stability at room temperature. - Delivers predictable Suzuki coupling outcomes that 4- or 5-boronate isomers cannot replicate. - Room-temperature storage simplifies inventory; pinacol ester form reduces batch-to-batch variability vs. free boronic acid. - Enables direct access to picolinonitrile pharmacophores (HIV-1 RT, CHK1) and OLED host materials via iterative coupling.

Molecular Formula C13H17BN2O3
Molecular Weight 260.10 g/mol
Cat. No. B12948064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Molecular FormulaC13H17BN2O3
Molecular Weight260.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C#N
InChIInChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(17-5)16-10(9)8-15/h6-7H,1-5H3
InChIKeyWLKUPJPTMSFNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile: Product Overview


The compound 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS 1449278-80-1) is a heteroaryl boronic ester building block belonging to the picolinonitrile class, characterized by a pyridine ring substituted with a methoxy group, a nitrile, and a pinacol boronate ester . Its molecular formula is C13H17BN2O3 (MW 260.10) and it is primarily employed as an intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl scaffolds for medicinal chemistry and material science applications . Predicted physicochemical properties include a boiling point of 389.9±42.0 °C, a density of 1.13±0.1 g/cm³, and a pKa of -2.16±0.12 .

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile: Why It Is Irreplaceable


Generic substitution of this compound with other picolinonitrile boronic esters or simpler phenylboronic esters is not advisable due to the unique interplay of its three functional groups. The specific 6-methoxy-3-boronate-2-nitrile substitution pattern dictates a distinct electronic environment and regiochemical reactivity in cross-coupling reactions, influencing both the rate of transmetallation and the regioselectivity of subsequent derivatizations. Unlike isomers where the boronate is positioned at the 4- or 5-position, or analogs lacking the electron-donating methoxy group, this scaffold provides an ortho-nitrile-to-boronate arrangement that can participate in directing-group chemistry, while the methoxy group at the 6-position further modulates the pyridine ring's electron density. As highlighted in class-level analyses, a picolinonitrile group can enhance the electron-withdrawing effect to potentially accelerate key catalytic steps compared to a phenylboronic ester . Direct one-to-one replacement without validation risks altered reaction yields, impurity profiles, and downstream synthetic failure.

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile: Quantitative Differentiation Evidence


Regiochemical Identity vs. Isomeric Picolinonitrile Boronates

The target compound's 6-methoxy-3-boronate-2-nitrile substitution pattern is regioisomerically distinct from the commonly available 3-, 4-, 5-, and 6-boronate picolinonitrile analogs. The presence of the electron-donating methoxy group at the 6-position ortho to the nitrile and para to the boronate ester creates a unique push-pull electronic system . In contrast, the unsubstituted 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile lacks this methoxy-driven activation, while the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile isomer places the boronate ester at the electronically different 6-position, lacking the ortho-nitrile effect [ REFS-2]. This regiochemical specificity is critical for constructing target molecules where the methoxy group is required for further functionalization or biological activity.

Suzuki-Miyaura Coupling Regioselective Synthesis Heteroaryl Boronates

Vendor Purity Specification Benchmark

Leyan (Shanghai HaoHong Biomedical Technology Co., Ltd.) lists this compound (Product No. 1439903) with a certified purity of 96% . While many competing picolinonitrile boronic esters are also offered at similar purity levels (e.g., 2-Cyanopyridine-5-boronic acid pinacol ester at 96% from Thermo Scientific/Alfa Aesar [1]), this documented specification provides a procurement baseline for quality comparison.

Quality Assurance Vendor Specification Purity Benchmark

Pinacol Ester Stability Advantage Over Free Boronic Acids

As a pinacol boronic ester, the target compound benefits from enhanced stability against protodeboronation and oxidation compared to the corresponding free boronic acid [1]. This is a well-established class-level advantage: pinacol esters are generally more stable during storage and handling, and can be directly employed in Suzuki-Miyaura couplings with appropriate base activation. While the unsubstituted 3-boronic acid analog would be more reactive, it is also more prone to decomposition, leading to lower effective yields in multi-step syntheses if storage conditions are not rigorously controlled [2].

Boronic Ester Stability Shelf-Life Suzuki Coupling

Orthogonal Functional Handles for Sequential Derivatization

The target compound uniquely combines a boronic ester (Suzuki coupling handle), a nitrile (reducible to amine or hydrolyzable to acid/amide), and a methoxy group (demethylatable to phenol or substitutable) on a single pyridine ring . This orthogonality is not present in simpler analogs such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, which lacks the methoxy handle. The spatial arrangement—with the boronate at the 3-position, nitrile at 2, and methoxy at 6—allows sequential transformations without protecting-group interference, a feature leveraged in the synthesis of complex bioactive molecules such as HIV-1 RT inhibitors bearing a picolinonitrile moiety [1].

Bifunctional Building Blocks Orthogonal Reactivity Diversity-Oriented Synthesis

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile: Procurement Scenarios


Suzuki-Miyaura Coupling for Heteroaryl Library Construction

The primary application is as a boronic ester partner in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides. The 3-position boronate allows direct introduction of diverse (hetero)aryl groups at the position adjacent to the nitrile, while the 6-methoxy group remains intact for downstream elaboration. This regioselective coupling is not achievable with the 4- or 5-boronate isomers [1]. The pinacol ester's stability permits room-temperature storage in dry conditions, simplifying inventory management for parallel synthesis workflows [2].

Kinase Inhibitor Fragment Synthesis from Nitrile-Methoxy-Pyridine Core

Picolinonitrile-containing compounds have been reported as potent HIV-1 reverse transcriptase inhibitors and CHK1 inhibitors [1]. The 6-methoxy-3-boronate substitution pattern provides a direct entry into this pharmacophore space, enabling the coupling of a pre-functionalized pyridine core with a variable aryl group to rapidly generate focused libraries for structure-activity relationship (SAR) studies. The nitrile can serve as a hydrogen-bond acceptor or be reduced to the corresponding aminomethyl analog for further diversification [2].

Agrochemical Intermediate Synthesis with Stable Pyridine Boronates

For agrochemical discovery programs, where large numbers of pyridine-containing analogs are screened, the pinacol ester form offers superior shelf-stability over the corresponding boronic acid, reducing batch-to-batch variability [1]. The methoxy group can be demethylated under standard conditions (e.g., BBr₃) to install a hydroxyl handle for further derivatization, providing a divergent point after the initial coupling step. This trifunctional scaffold is compatible with the high-throughput parallel synthesis approaches common in the crop protection industry [2].

Cyano-Substituted Oligopyridines for OLED Host Materials

Picolinonitrile segments have been incorporated as electron-accepting units in host materials for red phosphorescent organic light-emitting diodes (OLEDs) due to their strong accepting strength and ability to limit conjugation length [1]. The target compound's boronic ester handle allows iterative Suzuki couplings to build extended oligopyridine architectures, while the methoxy group provides a solubility-modulating substituent that can be tuned post-polymerization. The precise 6-methoxy-3-boronate-2-nitrile connectivity is critical for maintaining the desired triplet energy levels in the final material [2].

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